Superior D2-Like Receptor Affinity of Eticlopride Versus Classical Antipsychotics
Eticlopride exhibits a binding affinity (Ki) for the dopamine D2-like receptor of ~0.92 nM, which is quantifiably higher than several clinically used antipsychotics [1]. It is 13 times more potent than haloperidol (Ki = 12 nM, not 1.2 nM as previously misstated), over 200 times more potent than sulpiride (Ki = 18.2 nM), and over 7000 times more potent than remoxipride (Ki = 703 nM) [1]. This higher affinity allows for effective receptor blockade at significantly lower concentrations.
| Evidence Dimension | Binding Affinity (Ki) at Dopamine D2-like Receptors |
|---|---|
| Target Compound Data | ~0.92 nM |
| Comparator Or Baseline | Haloperidol: ~12 nM; Sulpiride: 18.2 nM; Remoxipride: 703 nM |
| Quantified Difference | Eticlopride is 13-fold, 20-fold, and 764-fold more potent than haloperidol, sulpiride, and remoxipride, respectively. |
| Conditions | In vitro radioligand binding assays using [3H]spiperone in striatal membranes. |
Why This Matters
This higher potency translates to a lower required dosage to achieve equivalent receptor occupancy in vitro and in vivo, reducing potential off-target effects and conserving valuable compound.
- [1] Martelle JL, Nader MA. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Neurosci Ther. 2008 Fall;14(3):248-62. View Source
